molecular formula C25H23FN8O2 B12383262 Fgfr3-IN-6

Fgfr3-IN-6

Cat. No.: B12383262
M. Wt: 486.5 g/mol
InChI Key: XZZQSWJLUVPNCO-XMMPIXPASA-N
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Description

Fgfr3-IN-6 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is associated with various cancers, including bladder cancer and multiple myeloma. This compound is designed to inhibit the activity of FGFR3, thereby blocking the downstream signaling pathways that promote tumor growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr3-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Fgfr3-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Fgfr3-IN-6 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, such as phospholipase C gamma, phosphoinositide 3-kinase, and mitogen-activated protein kinase. As a result, the signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to reduced tumor growth and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fgfr3-IN-6 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors. This selectivity reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown efficacy in preclinical models of cancers with FGFR3 alterations, making it a promising candidate for further development .

Properties

Molecular Formula

C25H23FN8O2

Molecular Weight

486.5 g/mol

IUPAC Name

6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoropyridin-2-yl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1

InChI Key

XZZQSWJLUVPNCO-XMMPIXPASA-N

Isomeric SMILES

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F

Canonical SMILES

CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F

Origin of Product

United States

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